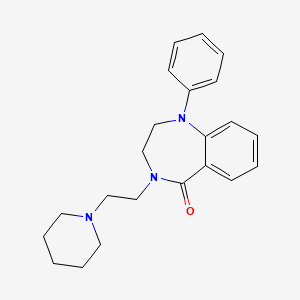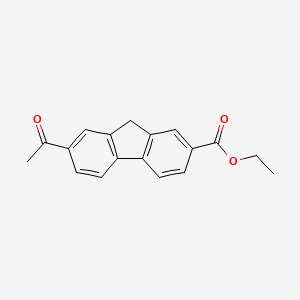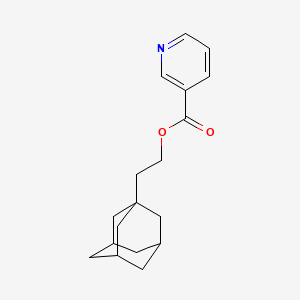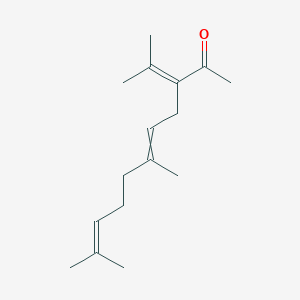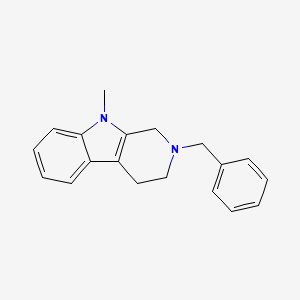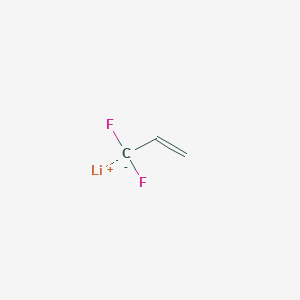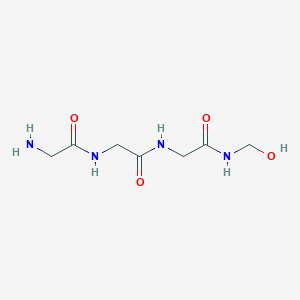![molecular formula C6H12N2OS2 B14487135 N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide CAS No. 65243-06-3](/img/structure/B14487135.png)
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide: is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide typically involves the reaction of N,N-dimethylglycine with a methylsulfanyl carbonothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N,N-Dimethylglycine: A simpler analog without the thioamide group.
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]acetamide: A related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is unique due to the presence of both amide and thioamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
65243-06-3 |
|---|---|
Molecular Formula |
C6H12N2OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamodithioate |
InChI |
InChI=1S/C6H12N2OS2/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
InChI Key |
JCGAMFSIZHFURG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

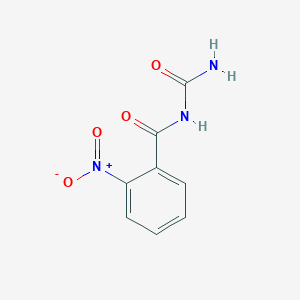
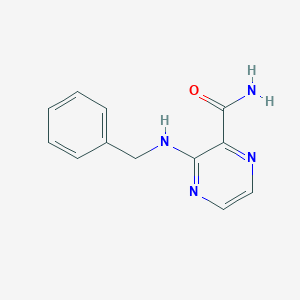


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
